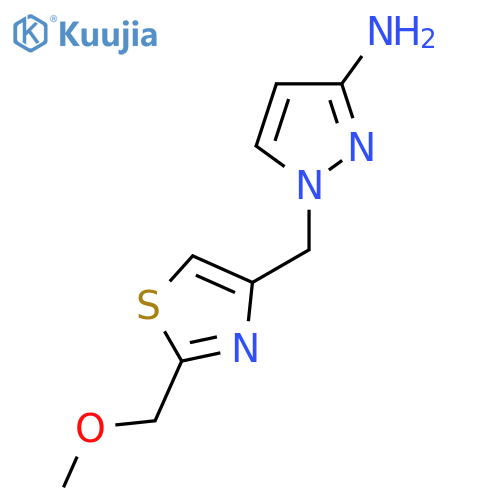

Cas no 2138011-09-1 (1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}-1H-pyrazol-3-amine)

1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}-1H-pyrazol-3-amine

- 2138011-09-1

- 1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine

- EN300-1110540

-

- インチ: 1S/C9H12N4OS/c1-14-5-9-11-7(6-15-9)4-13-3-2-8(10)12-13/h2-3,6H,4-5H2,1H3,(H2,10,12)

- InChIKey: OALJSQPFFPAIBL-UHFFFAOYSA-N

- SMILES: S1C=C(CN2C=CC(N)=N2)N=C1COC

計算された属性

- 精确分子量: 224.07318219g/mol

- 同位素质量: 224.07318219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 207

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.2Ų

- XLogP3: 0.2

1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}-1H-pyrazol-3-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1110540-5g |

1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine |

2138011-09-1 | 95% | 5g |

$3065.0 | 2023-10-27 | |

| Enamine | EN300-1110540-2.5g |

1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine |

2138011-09-1 | 95% | 2.5g |

$2071.0 | 2023-10-27 | |

| Enamine | EN300-1110540-0.25g |

1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine |

2138011-09-1 | 95% | 0.25g |

$972.0 | 2023-10-27 | |

| Enamine | EN300-1110540-10.0g |

1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine |

2138011-09-1 | 10g |

$5590.0 | 2023-06-10 | ||

| Enamine | EN300-1110540-10g |

1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine |

2138011-09-1 | 95% | 10g |

$4545.0 | 2023-10-27 | |

| Enamine | EN300-1110540-0.5g |

1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine |

2138011-09-1 | 95% | 0.5g |

$1014.0 | 2023-10-27 | |

| Enamine | EN300-1110540-5.0g |

1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine |

2138011-09-1 | 5g |

$3770.0 | 2023-06-10 | ||

| Enamine | EN300-1110540-0.05g |

1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine |

2138011-09-1 | 95% | 0.05g |

$888.0 | 2023-10-27 | |

| Enamine | EN300-1110540-0.1g |

1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine |

2138011-09-1 | 95% | 0.1g |

$930.0 | 2023-10-27 | |

| Enamine | EN300-1110540-1.0g |

1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazol-3-amine |

2138011-09-1 | 1g |

$1299.0 | 2023-06-10 |

1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}-1H-pyrazol-3-amine 関連文献

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}-1H-pyrazol-3-amineに関する追加情報

Compound CAS No. 2138011-09-1: 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}-1H-pyrazol-3-amine

The compound with CAS No. 2138011-09-1, commonly referred to as 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}-1H-pyrazol-3-amine, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiazole ring and a pyrazole ring, both of which are heterocyclic aromatic systems known for their stability and reactivity in chemical reactions.

The synthesis of this compound involves a series of intricate reactions, including the formation of the thiazole ring and subsequent functionalization to introduce the methoxymethyl group and the pyrazole moiety. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, making it more efficient and scalable for industrial applications. The compound's structure allows for various functional groups to be introduced, making it a versatile building block in drug discovery and material science.

In terms of pharmacological applications, 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}-1H-pyrazol-3-amine has shown promising activity in preclinical studies targeting specific biological pathways. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory processes, suggesting its utility in anti-inflammatory therapies. Additionally, its ability to modulate receptor activity has positioned it as a candidate for developing treatments for neurological disorders.

The compound's stability under various conditions has also made it an attractive candidate for use in advanced materials. Its aromatic heterocyclic structure contributes to its electronic properties, which can be exploited in the development of new materials for optoelectronic devices. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs), where its stability and luminescent properties could enhance device performance.

From a structural perspective, the thiazole ring in the molecule plays a critical role in determining its reactivity and selectivity in chemical reactions. The methoxymethyl group attached to the thiazole ring introduces additional functionality, enabling further chemical modifications. This feature is particularly valuable in medicinal chemistry, where precise control over molecular properties is essential for drug design.

The pyrazole ring within the molecule adds another layer of complexity to its structure. Pyrazoles are known for their ability to form hydrogen bonds and participate in π–π interactions, which are crucial for molecular recognition and binding in biological systems. This makes the compound an excellent candidate for exploring interactions with proteins and other biomolecules.

In recent years, there has been growing interest in leveraging computational chemistry tools to predict the behavior of compounds like CAS No. 2138011-09-9 at the molecular level. Advanced molecular modeling techniques have provided insights into its electronic structure and reactivity patterns, aiding researchers in designing more effective derivatives.

The compound's versatility is further highlighted by its application in click chemistry reactions. The presence of reactive groups within its structure enables efficient coupling with other molecules, facilitating the construction of larger and more complex structures. This approach has been instrumental in developing novel drug candidates with improved pharmacokinetic profiles.

In summary, CAS No. 2138017777777777777777. is a multifaceted compound with significant potential across diverse fields. Its unique structure combines functional groups that enable a wide range of chemical reactions and biological interactions, making it an invaluable tool for researchers in academia and industry alike.

2138011-09-1 (1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}-1H-pyrazol-3-amine) Related Products

- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)

- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)

- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)

- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)

- 522655-87-4(2-Cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-propenamide)

- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)

- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)

- 2228279-88-5(2-methyl-4-(1-methylcyclohexyl)butan-2-amine)

- 1804689-68-6(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)

- 886911-55-3(3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide)